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Abstract
Pokeweed Antiviral Protein (PAP) is a potent ribosome-inactivating protein (RIP) derived from

the pokeweed plant, Phytolacca americana. First identified for its antiviral properties in 1925,

extensive research has since unraveled its complex mechanism of action and broad-spectrum

activity against a range of plant and animal viruses. This technical guide provides a

comprehensive overview of the discovery, history, and molecular biology of PAP, with a focus

on its antiviral applications. We delve into the detailed experimental protocols for its isolation,

characterization, and antiviral assessment. Quantitative data on its efficacy against various

viruses are presented in structured tables for clear comparison. Furthermore, we visualize key

signaling pathways and experimental workflows using the DOT language to facilitate a deeper

understanding of its function and evaluation. This guide is intended to serve as a valuable

resource for researchers and professionals in the fields of virology, molecular biology, and drug

development who are interested in the therapeutic potential of this remarkable plant-derived

protein.

Discovery and History
The journey of Pokeweed Antiviral Protein (PAP) began in 1925, when extracts from the

pokeweed plant (Phytolacca americana) were first observed to possess antiviral properties

against plant viruses.[1] It wasn't until several decades later that the active component, a 29

kDa protein, was isolated and characterized.[2] This protein, now known as Pokeweed
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Antiviral Protein, was identified as a Type I ribosome-inactivating protein (RIP).[3] RIPs are a

class of enzymes that possess N-glycosidase activity, enabling them to catalytically inactivate

ribosomes, thereby halting protein synthesis.[4]

Over the years, several isoforms of PAP have been discovered, each with varying levels of

activity and tissue-specific expression. The primary isoforms include PAP-I, found in spring

leaves, PAP-II in early summer leaves, PAP-III in late summer leaves, and PAP-S, which is

isolated from seeds.[2][5] These isoforms exhibit a broad range of antiviral activity against

numerous plant and animal viruses, including Human Immunodeficiency Virus (HIV-1),

influenza virus, herpes simplex virus (HSV), and poliovirus, making PAP a subject of intense

research for its therapeutic potential.[6][7]

Mechanism of Antiviral Action
The primary mechanism of PAP's antiviral activity lies in its ability to inhibit protein synthesis

through the depurination of ribosomal RNA (rRNA).[1] As an RNA N-glycosidase, PAP

specifically targets and cleaves a single adenine residue (A4324 in rat liver 28S rRNA) from the

highly conserved sarcin/ricin loop (SRL) of the large rRNA subunit.[3] This irreversible

modification of the ribosome prevents the binding of elongation factors, thereby arresting

protein synthesis and ultimately leading to cell death.

Beyond its action on host ribosomes, PAP has been shown to directly depurinate viral RNA,

including both capped and uncapped viral RNAs.[1][8] This direct interaction with viral genetic

material adds another layer to its antiviral efficacy, as it can inhibit viral replication and

translation independently of its effect on the host cell's translational machinery. This dual

mechanism of action, targeting both host cell ribosomes and viral RNA, contributes to its broad-

spectrum antiviral activity.

Quantitative Antiviral Activity of PAP Isoforms
The various isoforms of PAP exhibit differential antiviral potencies against a range of viruses.

The following tables summarize the available quantitative data, primarily as 50% inhibitory

concentrations (IC50), to provide a comparative overview of their efficacy.
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Virus PAP Isoform IC50 (nM) Cell Line Reference

HIV-1 PAP-I 17 Human PBMC [6]

HIV-1 PAP-II 25 Human PBMC [6]

HIV-1 PAP-III 16 Human PBMC [6]

Herpes Simplex

Virus 1
PAP-S 3000 Vero Cells [9][10]

Japanese

Encephalitis

Virus

PAP 23.1 Not Specified

Note: Data for other viruses and PAP isoforms are more qualitative in the reviewed literature,

highlighting the need for further quantitative studies.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

Pokeweed Antiviral Protein.

Purification of Pokeweed Antiviral Protein (PAP-I) from
Phytolacca americana Leaves
This protocol describes the isolation and purification of PAP-I from the spring leaves of the

pokeweed plant.

Materials:

Fresh spring leaves of Phytolacca americana

Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 100 mM KCl, 5 mM 2-

mercaptoethanol

Saturated ammonium sulfate solution

Dialysis Buffer: 20 mM Tris-HCl (pH 7.6), 1 mM DTT
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CM-Sepharose Fast Flow resin

Elution Buffer: 20 mM Tris-HCl (pH 7.6), 1 M NaCl, 1 mM DTT

SDS-PAGE reagents

Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

Homogenization: Harvest fresh spring leaves and homogenize them in ice-cold Extraction

Buffer (1:3 w/v) using a blender.

Clarification: Filter the homogenate through several layers of cheesecloth and then

centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a

final saturation of 30%, while stirring at 4°C. After 1 hour, centrifuge at 10,000 x g for 20

minutes. Discard the pellet.

Second Ammonium Sulfate Precipitation: Increase the ammonium sulfate saturation of the

supernatant to 80%. Stir for 1 hour at 4°C and then centrifuge at 10,000 x g for 30 minutes.

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and

dialyze extensively against the same buffer overnight at 4°C with at least two buffer changes.

Ion-Exchange Chromatography: Load the dialyzed protein solution onto a CM-Sepharose

Fast Flow column pre-equilibrated with Dialysis Buffer.

Elution: Wash the column with Dialysis Buffer until the absorbance at 280 nm returns to

baseline. Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in Dialysis Buffer.

Fraction Analysis: Collect fractions and analyze them by SDS-PAGE for the presence of a

~29 kDa band corresponding to PAP-I.

Pooling and Concentration: Pool the fractions containing pure PAP-I, dialyze against a

suitable storage buffer (e.g., PBS with 50% glycerol), and determine the protein

concentration.
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In Vitro Translation Inhibition Assay using Rabbit
Reticulocyte Lysate
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system.

Materials:

Purified PAP

Rabbit Reticulocyte Lysate (commercially available)

Luciferase mRNA (or other reporter mRNA)

Amino acid mixture (containing [35S]-methionine)

RNase-free water

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation counter

Procedure:

Reaction Setup: In an RNase-free microfuge tube, combine the following on ice:

Rabbit Reticulocyte Lysate

Amino acid mixture with [35S]-methionine

Reporter mRNA

Varying concentrations of PAP (and a no-PAP control)

RNase-free water to the final reaction volume.

Incubation: Incubate the reaction mixture at 30°C for 90 minutes.[11]
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Precipitation: Stop the reaction by adding an equal volume of 1 N NaOH containing 2%

H2O2. Incubate at 37°C for 10 minutes to deacylate the tRNAs. Precipitate the proteins by

adding cold 25% TCA.

Filtration: Collect the precipitated proteins by filtering the reaction mixture through glass fiber

filters. Wash the filters with 5% TCA and then with ethanol.

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation

counter.

Data Analysis: Calculate the percentage of inhibition of translation for each PAP

concentration compared to the no-PAP control. Determine the IC50 value, which is the

concentration of PAP that causes 50% inhibition of protein synthesis.

Plaque Reduction Neutralization Test (PRNT) for
Antiviral Activity
This assay determines the concentration of PAP required to reduce the number of viral plaques

by 50%.

Materials:

Susceptible host cell line (e.g., Vero cells for HSV)

Virus stock of known titer

Purified PAP

Cell culture medium

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

Crystal violet staining solution

6-well plates

Procedure:
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Cell Seeding: Seed the host cells in 6-well plates and grow until a confluent monolayer is

formed.

Virus-PAP Incubation: Prepare serial dilutions of PAP. Mix each dilution with a constant

amount of virus (e.g., 100 plaque-forming units, PFU) and incubate at 37°C for 1 hour to

allow PAP to interact with the virus.

Infection: Remove the growth medium from the cell monolayers and infect the cells with the

virus-PAP mixtures. Include a virus-only control.

Adsorption: Incubate the plates at 37°C for 1 hour to allow for virus adsorption.

Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the

spread of the virus to adjacent cells, leading to the formation of localized plaques.

Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The

plaques will appear as clear zones against a background of stained, uninfected cells.

Plaque Counting: Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each PAP concentration

compared to the virus-only control. Determine the IC50 value, which is the concentration of

PAP that reduces the number of plaques by 50%.

Visualizing Molecular Interactions and Workflows
Proposed Signaling Pathway: PAP and the Jasmonic
Acid Pathway
Research suggests that PAP expression is regulated by the plant defense hormone, jasmonic

acid (JA).[2][12] The following diagram illustrates a simplified proposed signaling pathway.
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Caption: Proposed jasmonic acid signaling pathway leading to PAP expression and enhanced

antiviral defense.
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Experimental Workflow for PAP Antiviral Activity
Assessment
The following diagram outlines the general workflow for assessing the antiviral activity of PAP.
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Caption: General experimental workflow for the purification and antiviral assessment of PAP.

Logical Relationship of PAP's Dual Antiviral Mechanism
This diagram illustrates the two primary mechanisms by which PAP exerts its antiviral effects.

Pokeweed Antiviral
Protein (PAP)

Host Cell
Ribosome

Viral RNA

rRNA Depurination
targets

Viral RNA
Depurination

targets

Inhibition of Host
Protein Synthesis

Inhibition of Viral
Replication & Translation

Antiviral
Effect

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1177708?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The dual mechanism of PAP's antiviral action targeting both host ribosomes and viral

RNA.

Conclusion and Future Directions
Pokeweed Antiviral Protein has a rich history, from its initial discovery as a crude plant extract

to its current status as a well-characterized ribosome-inactivating protein with significant

therapeutic potential. Its multifaceted mechanism of action, targeting both host and viral

components, makes it a formidable antiviral agent. The detailed protocols and quantitative data

presented in this guide offer a solid foundation for researchers to further explore its capabilities.

Future research should focus on several key areas. A more comprehensive quantitative

analysis of the antiviral activity of all PAP isoforms against a wider array of viruses is crucial for

identifying the most potent candidates for specific viral targets. Elucidating the precise

molecular interactions between PAP and viral and host factors will provide deeper insights into

its mechanism and may reveal new avenues for therapeutic intervention. Furthermore, the

development of drug delivery systems to specifically target virally infected cells while

minimizing off-target effects on healthy cells will be paramount for its clinical translation. The

continued investigation of PAP and other ribosome-inactivating proteins holds great promise for

the development of novel and effective antiviral therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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